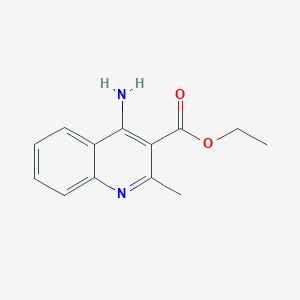

Ethyl 4-amino-2-methylquinoline-3-carboxylate

Overview

Description

Ethyl 4-amino-2-methylquinoline-3-carboxylate: is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-2-methylquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylquinoline-3-carboxylic acid with ethylamine in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or toluene.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of microwave-assisted synthesis to reduce reaction times and improve yields . These methods also aim to minimize the use of hazardous reagents and solvents, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5 and 8 positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under acidic conditions.

Major Products:

Oxidation: Nitroquinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemistry: Ethyl 4-amino-2-methylquinoline-3-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in various chemical reactions and processes .

Biology: In biological research, this compound is studied for its potential as a building block for bioactive molecules, including those with antimicrobial and anticancer properties .

Medicine: The compound’s derivatives are explored for their pharmacological activities, such as antimalarial, antibacterial, and antiviral properties .

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other materials that require stable and reactive quinoline structures .

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-methylquinoline-3-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in antimicrobial applications, the compound may inhibit the function of bacterial enzymes, leading to cell death . In anticancer research, it may interfere with DNA replication or repair mechanisms, thereby inhibiting cancer cell proliferation .

Comparison with Similar Compounds

- Ethyl 4-aminoquinoline-3-carboxylate

- 2-Methylquinoline-3-carboxylic acid

- 4-Amino-2-methylquinoline

Uniqueness: Ethyl 4-amino-2-methylquinoline-3-carboxylate is unique due to the presence of both an amino group and an ethyl ester group on the quinoline ring. This combination of functional groups provides distinct reactivity and potential for derivatization compared to similar compounds .

Biological Activity

Ethyl 4-amino-2-methylquinoline-3-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 230.26 g/mol. Its structure features a quinoline ring substituted with an amino group and an ethyl ester, which contribute to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 230.26 g/mol |

| Functional Groups | Amino, Ethyl Ester |

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves interference with bacterial DNA replication and protein synthesis.

Anticancer Properties

Studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase.

Case Study: Anticancer Activity

- Cell Line : MCF-7

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis via caspase activation.

Anti-inflammatory Effects

This compound has also shown anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of topoisomerases, enzymes critical for DNA replication.

- Receptor Modulation : It has been identified as a modulator of certain G-protein coupled receptors (GPCRs), which are pivotal in signal transduction pathways.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, contributing to its cytotoxic effects.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds regarding their biological activities:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Ethyl 4-amino-5-fluoroquinoline-3-carboxylate | Very High | High | Low |

| Ethyl 4-aminoquinoline | Moderate | Low | High |

Properties

IUPAC Name |

ethyl 4-amino-2-methylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)11-8(2)15-10-7-5-4-6-9(10)12(11)14/h4-7H,3H2,1-2H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXJUYOPYYMLFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.